![molecular formula C16H18N2O3 B14111012 BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)](/img/structure/B14111012.png)
BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.32572 g/mol . It is a pale yellow solid with a melting point of 202-205°C . This compound is used as an intermediate in the preparation of various derivatives, particularly (aminothiazolyl)acetanilide derivatives, which are employed in the treatment of diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® typically involves the coupling of 2-(4-nitrophenyl)ethylamine with benzyl alcohol under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, such as DMSO, at room temperature . The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Employed in the development of pharmaceutical compounds, particularly for diabetes treatment.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® involves its interaction with specific molecular targets and pathways. The compound acts as an intermediate in the synthesis of aminothiazolyl derivatives, which are known to modulate various biological pathways related to diabetes . The exact molecular targets and pathways depend on the specific derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- (alphaR)-alpha-[[[2-(4-Aminophenyl)ethyl]amino]methyl]benzenemethanol hydrochloride
- ®-2-[[2-(4-Nitrophenyl)ethyl]amino]-1-phenylethanol Hydrochloride
- ®-2-[[2-(4-Nitrophenyl)ethyl]amino]methyl]benzenemethanol hydrochloride
Uniqueness
BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, ® is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of aminothiazolyl derivatives sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
[2-[[2-(4-nitrophenyl)ethylamino]methyl]phenyl]methanol |
InChI |
InChI=1S/C16H18N2O3/c19-12-15-4-2-1-3-14(15)11-17-10-9-13-5-7-16(8-6-13)18(20)21/h1-8,17,19H,9-12H2 |
InChI Key |
HLHOZMXKZFAMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
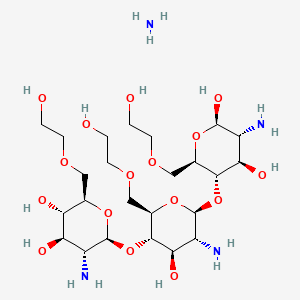
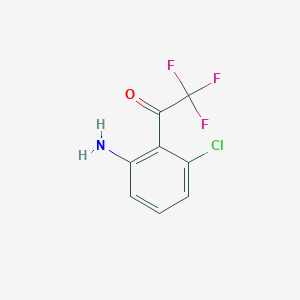
![N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B14110948.png)
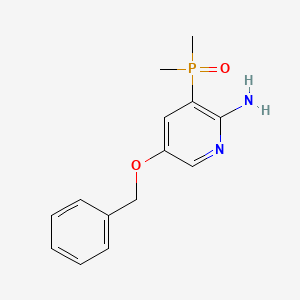
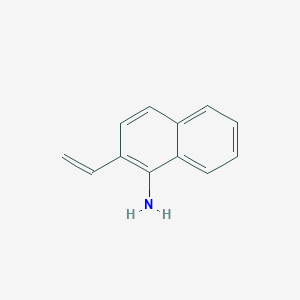
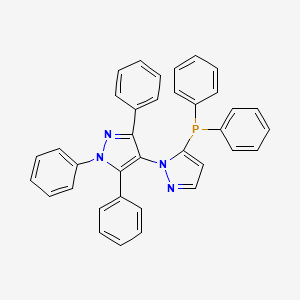
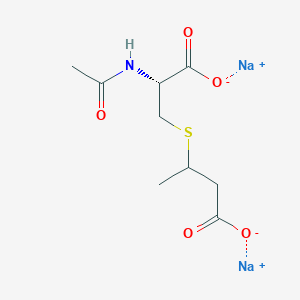
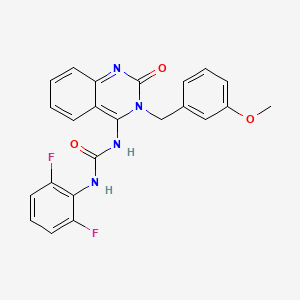
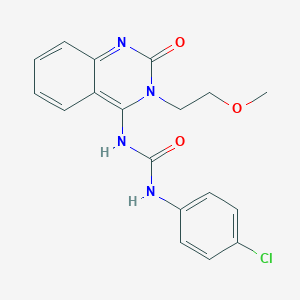
![Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110993.png)
![(2S)-2-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamoyl}ethyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methyl-N-[(2S)-3-methyl-2-(methylamino)butanoyl]butanamide](/img/structure/B14110994.png)
![1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111005.png)
